molecular formula C19H20N2O6S B15028563 2-nitroethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiochromene-3-carboxylate

2-nitroethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiochromene-3-carboxylate

Cat. No.: B15028563
M. Wt: 404.4 g/mol
InChI Key: KGGHLRLXBSKQQI-UHFFFAOYSA-N
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Description

2-nitroethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiochromene-3-carboxylate is a complex organic compound that belongs to the class of thiochromenes Thiochromenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitroethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiochromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with 2-nitroethanol in the presence of a base to form the corresponding nitroalkene. This intermediate is then subjected to a Michael addition reaction with 2-amino-4-thiochromenone under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-nitroethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiochromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include amino derivatives, alcohols, and substituted thiochromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-nitroethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiochromene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized thiochromenes with industrial applications.

Mechanism of Action

The mechanism of action of 2-nitroethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiochromene-3-carboxylate: Lacks the nitroethyl group, which may affect its reactivity and biological activity.

    2-nitroethyl 2-amino-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-thiochromene-3-carboxylate: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the nitroethyl and methoxy groups in 2-nitroethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiochromene-3-carboxylate makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity, solubility, and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

2-nitroethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrothiochromene-3-carboxylate

InChI

InChI=1S/C19H20N2O6S/c1-26-12-5-2-4-11(10-12)15-16-13(22)6-3-7-14(16)28-18(20)17(15)19(23)27-9-8-21(24)25/h2,4-5,10,15H,3,6-9,20H2,1H3

InChI Key

KGGHLRLXBSKQQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCCC3=O)SC(=C2C(=O)OCC[N+](=O)[O-])N

Origin of Product

United States

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